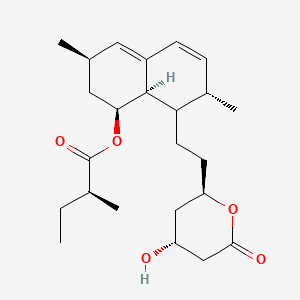
Monacolin K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monacolin K is a naturally occurring compound found in red yeast rice, a product of the fermentation of rice by the mold Monascus purpureus. It is known for its ability to lower cholesterol levels in humans by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. This compound is structurally identical to the pharmaceutical compound lovastatin and has been widely used as a lipid-lowering agent .
準備方法
Synthetic Routes and Reaction Conditions
Monacolin K can be synthesized through various methods, including chemical synthesis and fermentation. The chemical synthesis involves multiple steps, starting from simple organic molecules and building up to the complex structure of this compound. Key steps include aldol condensation, cyclization, and esterification reactions under controlled conditions of temperature and pH .
Industrial Production Methods
Industrial production of this compound predominantly relies on fermentation processes using Monascus species. Solid-state fermentation and submerged fermentation are the two primary methods. Solid-state fermentation involves growing Monascus on solid substrates like rice, while submerged fermentation uses liquid media. Factors such as initial moisture content, pH, temperature, and nutrient availability are optimized to maximize this compound yield .
化学反応の分析
Types of Reactions
Monacolin K undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can modify its structure and potentially alter its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of different oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce this compound, potentially altering its functional groups.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound, breaking it down into simpler molecules.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy acids, while hydrolysis can produce simpler organic acids and alcohols .
科学的研究の応用
Monacolin K has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and cholesterol biosynthesis pathways.
Biology: Investigated for its effects on cellular processes and gene expression related to lipid metabolism.
Medicine: Widely used in the treatment of hypercholesterolemia and prevention of cardiovascular diseases. .
作用機序
Monacolin K exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which is the rate-limiting enzyme in the cholesterol biosynthesis pathway. By binding to the active site of this enzyme, this compound prevents the conversion of 3-hydroxy-3-methyl-glutaryl-coenzyme A to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein cholesterol from the bloodstream .
類似化合物との比較
Monacolin K is structurally and functionally similar to other statins, such as lovastatin, simvastatin, and atorvastatin. These compounds all inhibit 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase and are used to lower cholesterol levels. this compound is unique in that it is naturally derived from red yeast rice, whereas other statins are typically synthesized chemically .
List of Similar Compounds
- Lovastatin
- Simvastatin
- Atorvastatin
- Pravastatin
- Rosuvastatin
This compound’s natural origin and its presence in functional foods make it a popular choice for individuals seeking natural alternatives to synthetic statins .
特性
分子式 |
C24H36O5 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
[(1S,3R,7S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20?,21-,23-/m0/s1 |
InChIキー |
PCZOHLXUXFIOCF-ZYFIBHMZSA-N |
異性体SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1C([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |
正規SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B10828582.png)

![(2R,6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10828596.png)
![(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-6-carboxylato-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10828603.png)


![[(10R,11S,13S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828621.png)

![6-[3-Acetamido-2-[6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10828649.png)
